molecular formula C8H4Cl3FO B1422023 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone CAS No. 1249849-11-3

2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone

Cat. No.: B1422023
CAS No.: 1249849-11-3
M. Wt: 241.5 g/mol
InChI Key: IPSSLHPWTRUUHY-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone is a halogenated derivative of acetophenone. It is a clear, colorless to light yellow liquid with a molecular formula of C8H5Cl2FO and a molecular weight of 207.03 g/mol . This compound is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and materials science.

Scientific Research Applications

2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone is used in scientific research for:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone typically involves the reaction of 1-(2,6-dichloro-3-fluorophenyl)ethanol with zinc bromide and chloramine in acetonitrile under reflux conditions for 5 hours . The reaction mixture is then quenched with water, extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone undergoes various chemical reactions including:

Common Reagents and Conditions

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone is unique due to its specific halogenation pattern and the presence of both chlorine and fluorine atoms. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3FO/c9-3-6(13)7-4(10)1-2-5(12)8(7)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSSLHPWTRUUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)C(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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